N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, and a benzamide group, which is an amide derivative of benzoic acid. The presence of chlorine and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-13-4-7-21-20(8-13)26-23(30-21)14-5-6-18(24)19(11-14)25-22(27)15-9-16(28-2)12-17(10-15)29-3/h4-12H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCOIMFSPRLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The benzoxazole derivative is then coupled with a substituted benzoyl chloride in the presence of a base like pyridine to form the final benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of chlorine can introduce various functional groups.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The chlorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
